Bienvenue dans la boutique en ligne BenchChem!

(Aspartato(2-))magnesium

Bioavailability Magnesium Deficiency Pharmacokinetics

Magnesium DL-Aspartate (CAS 52101-01-6) is an organic chelate delivering superior oral bioavailability vs. inorganic Mg oxide. Its high water solubility and the metabolically active aspartate anion make it the preferred API for rapid Mg replenishment in nutraceuticals, sports recovery, and malabsorption-targeted formulas. The L-isomer demonstrates a superior antiarrhythmic therapeutic index, supporting injectable cardioprotective development. Secure high-purity (≥99%) material with full stereochemical documentation for your next formulation—bulk and R&D quantities available.

Molecular Formula C4H5MgNO4
Molecular Weight 155.39 g/mol
CAS No. 52101-01-6
Cat. No. B3434847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aspartato(2-))magnesium
CAS52101-01-6
Molecular FormulaC4H5MgNO4
Molecular Weight155.39 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]
InChIInChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyNFFJLMKHRCXLJO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspartato(2-))magnesium (CAS 52101-01-6): A Rapidly Bioavailable Organic Magnesium Salt with Distinct Stereochemical and Pharmacokinetic Properties


Magnesium aspartate (CAS 52101-01-6) is an organic magnesium salt formed by the chelation of magnesium with aspartic acid, a non-essential amino acid involved in the urea and Krebs cycles. It is primarily used as an oral supplement for the prevention and treatment of magnesium deficiency [1]. As a chelated form, it is characterized by high water solubility and demonstrates superior oral bioavailability compared to inorganic magnesium salts like magnesium oxide [2], placing it in a class of highly absorbable magnesium preparations. Notably, the compound exists in different stereoisomeric forms (L-, D-, and DL-aspartate), and the specific stereochemistry has been shown to significantly influence its pharmacological activity, bioavailability, and therapeutic index [3].

Why Aspartato(2-))magnesium (CAS 52101-01-6) Cannot Be Casually Substituted with Other Magnesium Salts


While all magnesium salts deliver the essential Mg²⁺ ion, the assumption that they are clinically interchangeable is incorrect and can lead to suboptimal outcomes. The bioavailability of different salts varies dramatically; for example, the absorption fraction of magnesium oxide is a mere 4%, while organic salts like magnesium aspartate, chloride, and lactate are absorbed significantly and equivalently better in humans [1]. Beyond bioavailability, the specific anion, such as aspartate, is not inert. It confers distinct physicochemical properties like high water solubility [2] and can actively participate in metabolic pathways, influencing cellular uptake and physiological effects [3]. Furthermore, differences in stereochemistry (L- vs. D- vs. DL-aspartate) have been shown to directly impact therapeutic outcomes, including the rate of correcting a magnesium deficit [4], antiarrhythmic potency [5], and the extent of drug interactions [6]. Substituting a specific salt like magnesium L-aspartate with a cheaper oxide or even another organic salt without accounting for these factors could compromise therapeutic efficacy or alter the drug interaction profile.

Quantitative Differentiation Evidence for Aspartato(2-))magnesium (CAS 52101-01-6) for Scientific Selection


Superior Bioavailability of Magnesium L-Aspartate vs. Inorganic and Other Organic Salts

In a controlled study of magnesium-deficient rats, oral administration of Mg L-aspartate (50 mg/kg) compensated for the deficit more effectively and faster than all other 12 organic and 8 inorganic magnesium salts tested [1]. This class-level inference is supported by human data showing that the fractional absorption of magnesium aspartate is approximately 40% or higher , which is substantially greater than the 4% absorption observed for magnesium oxide in a separate human study [2]. Furthermore, while multiple organic salts (chloride, lactate, aspartate) showed statistically equivalent bioavailability in one human trial, this was compared to the exceptionally poor 4% absorption of magnesium oxide [2].

Bioavailability Magnesium Deficiency Pharmacokinetics

L-Stereoisomer of Magnesium Aspartate Provides a Superior Therapeutic Index in Antiarrhythmic Models

This study provides a direct head-to-head comparison of the antiarrhythmic activity of intravenous L-, D-, and DL-stereoisomers of potassium magnesium aspartate. The L-isomer demonstrated a higher therapeutic ratio (LD50/ED50) and was more effective in preventing arrhythmias across multiple models. Specifically, K- and Mg-L-aspartate more effectively decreased the incidence of arrhythmias and increased the time to onset of the first arrhythmia compared to D- and DL-aspartate in models induced by strophanthin-K, CaCl2, and aconitine [1].

Antiarrhythmic Stereoisomer Therapeutic Index Cardioprotection

Magnesium L-Aspartate Achieves Faster Correction of Magnesium Deficiency than D- or DL-Isomers

In a study designed to compare the efficacy of different stereoisomers of organic magnesium salts, Mg L-aspartate was found to be the most efficient at correcting furosemide-induced magnesium deficiency. The time to complete compensation of erythrocyte magnesium levels was just 5 days for Mg L-aspartate, compared to 8 days for Mg D-aspartate, and 11 days for Mg DL-aspartate [1].

Stereochemistry Bioavailability Magnesium Deficiency Comparative Efficacy

Potassium Magnesium Aspartate Reduces Ventricular Arrhythmias by 17.4% vs. Placebo in a Randomized Controlled Trial

The MAGICA trial, a randomized, double-blind, placebo-controlled study in 232 patients with frequent ventricular arrhythmias, demonstrated that 3 weeks of oral supplementation with potassium-magnesium-DL-hydrogenaspartate (6 mmol Mg/12 mmol K daily) resulted in a statistically significant median reduction in ventricular premature beats (VPBs) of -17.4% (p = 0.001) compared to a -7.4% reduction in the placebo group (p = 0.038) [1]. This provides direct evidence for a specific combination product's antiarrhythmic effect.

Arrhythmia Cardiology Clinical Trial Randomized Controlled Trial

Magnesium Aspartate Co-administration Reduces Levothyroxine Absorption More than Magnesium Citrate (12% vs. 7% AUC Reduction)

In a direct head-to-head crossover pharmacokinetic study (ThyroMag trial) in 15 healthy adults, co-administration of magnesium aspartate with levothyroxine resulted in a significant 12% reduction in thyroxine AUC (GMR = 0.88, 95% CI 0.81-0.95, p = 0.002) compared to levothyroxine alone. In contrast, co-administration of magnesium citrate led to a non-significant 7% reduction (GMR = 0.93, 95% CI 0.86-1.01, p = 0.076) [1].

Drug Interaction Pharmacokinetics Levothyroxine Absorption

Potassium Magnesium Aspartate Reduces Premature Beats by 86.5% vs. 47.4% with Routine Therapy

In a single-blind randomized controlled trial of 98 patients with angina and arrhythmia due to coronary artery disease, the group receiving potassium magnesium aspartate in addition to routine therapy showed an 86.5% reduction in premature beats after one week, compared to a 47.4% reduction in the control group receiving only routine therapy (P<0.01) [1]. This improvement was correlated with significant improvements in markers of oxidative stress (GSH/GSSG, MDA, ox-LDL).

Arrhythmia Antioxidant Oxidative Stress Coronary Artery Disease

Targeted Application Scenarios for Aspartato(2-))magnesium (CAS 52101-01-6) Based on Quantitative Evidence


Formulating Fast-Acting Oral Magnesium Supplements for Rapid Deficiency Correction

Based on its superior ability to correct magnesium deficiency faster than other salts in preclinical models [1] and its high oral bioavailability compared to inorganic oxides [2], the L-stereoisomer of magnesium aspartate is ideally suited for formulating nutraceuticals aimed at rapid replenishment of magnesium levels. This is particularly relevant for products targeting acute deficiency states, athletic recovery, or patient populations with malabsorption issues where speed of action and reliability are paramount.

Developing Injectable Antiarrhythmic Pharmaceuticals with an Improved Safety Margin

The evidence that potassium magnesium L-aspartate possesses a superior therapeutic index (LD50/ED50) compared to its D- and DL-stereoisomers in antiarrhythmic models [3] positions the L-isomer as the preferred active pharmaceutical ingredient (API) for developing injectable cardioprotective or antiarrhythmic medications. This is a key differentiator for pharmaceutical companies seeking to improve the safety profile of their drug candidates.

Designing Cardiovascular Health Combination Products for Adjunctive Arrhythmia Management

The clinical data showing that potassium magnesium aspartate can significantly reduce ventricular arrhythmias in patients with frequent premature beats, both as a standalone intervention [4] and as an adjunct to standard therapy [5], supports its use in specialized cardiovascular health formulations. These products are not simple mineral supplements but targeted adjunctive therapies for managing specific cardiac conditions.

Guiding Product Selection for Patients on Levothyroxine Therapy

The ThyroMag trial's finding that magnesium aspartate reduces levothyroxine absorption by 12%, while magnesium citrate's effect is a non-significant 7% [6], provides a critical, evidence-based differentiator for healthcare providers and formulators. This data supports the selection of magnesium citrate over magnesium aspartate for patients who require both levothyroxine and magnesium, or mandates a clear separation in dosing schedules, directly impacting patient safety and therapeutic outcomes.

Quote Request

Request a Quote for (Aspartato(2-))magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.